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For Researchers, Scientists, and Drug Development Professionals

Application Notes
Stephacidin B, a complex dimeric indole alkaloid isolated from the fungus Aspergillus

ochraceus, has garnered significant attention from the synthetic chemistry community due to its

potent antitumor activity and intricate molecular architecture. The molecule features a unique

bicyclo[2.2.2]diazaoctane core, a diketopiperazine ring, and an unusual indole N-oxide moiety.

Its challenging structure, comprising nine stereocenters, has made it a formidable target for

total synthesis. This document provides a detailed overview and comparison of the key

methodologies developed for the total synthesis of Stephacidin B, primarily focusing on the

seminal works of the Myers, Baran, and Williams research groups. The synthetic strategies

invariably converge on the synthesis of the monomeric precursor, avrainvillamide, which then

undergoes a biomimetic dimerization to afford Stephacidin B.

The total synthesis of Stephacidin B is a testament to the power of modern synthetic organic

chemistry, showcasing a range of elegant and innovative strategies. Researchers in drug

development can leverage these synthetic routes to generate analogues of Stephacidin B for

structure-activity relationship (SAR) studies, potentially leading to the discovery of new

therapeutic agents with improved efficacy and pharmacological profiles. The detailed protocols

provided herein serve as a practical guide for chemists aiming to synthesize these complex

molecules and their derivatives.
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Comparative Summary of Synthetic Strategies
Synthetic
Approach

Key Features
Overall Yield
(%)

Longest Linear
Sequence
(steps)

Ref.

Myers Synthesis

Enantioselective

CBS reduction,

Stereoselective

enolate

alkylation,

Diastereoselectiv

e Strecker-type

addition,

Acylamino

radical

cyclization.

4.0 18 [1]

Baran Synthesis

Oxidative enolate

coupling to form

the

bicyclo[2.2.2]diaz

aoctane core,

Biomimetic

cascade

reaction.

~1.0 (from

stephacidin A)

19 (to

avrainvillamide)
[2]

Williams

Synthesis

Facile synthesis

of (R)-allyl

proline methyl

ester, SN2'

cyclization to

form the

bicyclo[2.2.2]

core, Cross-

metathesis

strategy.

~1.0 (from

stephacidin A)

19 (to

avrainvillamide)
[2]
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Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies, the following diagrams created using the

DOT language outline the key transformations in the Myers and Baran approaches, as well as

the final dimerization step.

4,4-(Ethylenedioxy)-2,2-dimethylcyclohexanone Enantioselective
CBS Reduction

Stereoselective
Enolate Alkylation

Diastereoselective
Strecker-type Addition

Pt-catalyzed
Nitrile Hydrolysis

Acylamino Radical
Cyclization (-)-Avrainvillamide

Click to download full resolution via product page

Figure 1: Key transformations in the Myers total synthesis of (-)-Avrainvillamide.

L-Tryptophan & L-Proline derivatives Oxidative Enolate
Coupling Cascade Reaction (-)-Stephacidin A Oxidation (-)-Avrainvillamide

Click to download full resolution via product page

Figure 2: Key transformations in the Baran total synthesis of (-)-Avrainvillamide.

(-)-Avrainvillamide Dimerization
(Et3N, CH3CN) (+)-Stephacidin B

Click to download full resolution via product page

Figure 3: Dimerization of (-)-Avrainvillamide to (+)-Stephacidin B.

Experimental Protocols
I. Myers Enantioselective Total Synthesis of (-)-
Avrainvillamide
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This synthesis is highlighted by a sequence of highly stereocontrolled reactions to construct the

core of avrainvillamide.

1. Enantioselective Corey-Bakshi-Shibata (CBS) Reduction[1]

Reaction: Conversion of an α,β-unsaturated ketone to the corresponding (R)-allylic alcohol.

Protocol: To a solution of the enone (1.0 eq) in THF at -78 °C is added a solution of (R)-2-

methyl-CBS-oxazaborolidine (0.1 eq) in toluene, followed by the slow addition of borane-

dimethyl sulfide complex (1.0 M in THF, 0.6 eq). The reaction is stirred for 30 minutes and

then quenched by the addition of methanol. The product is purified by flash column

chromatography.

Quantitative Data:

Substrate Product Reagents Yield (%) ee (%)

| α,β-unsaturated ketone | (R)-allylic alcohol | (R)-Me-CBS, BH3·SMe2 | 96 | >95 |

2. Acylamino Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core[3]

Reaction: Formation of the tetracyclic bridged diketopiperazine core.

Protocol: A solution of the acylamino radical precursor (1.0 eq) and tert-amyl peroxybenzoate

(2.0 eq) in rigorously deoxygenated tert-butyl benzene is heated at 119 °C for 1 hour. The

solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography.

Quantitative Data:

Substrate Product Reagents Yield (%)

| Amide precursor | Tetracyclic product | tert-Amyl peroxybenzoate | 62 |
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II. Baran Total Synthesis of (-)-Stephacidin A and
Conversion to (-)-Avrainvillamide
The Baran synthesis features a powerful oxidative coupling of two different carbonyl species to

construct the bicyclo[2.2.2]diazaoctane core.

1. Oxidative Heterocoupling of Enolates[4][5]

Reaction: Intermolecular coupling of an amide enolate and an ester enolate.

Protocol: To a solution of the amide (1.0 eq) and ester (1.2 eq) in THF at -78 °C is added

KHMDS (2.2 eq). After stirring for 30 minutes, a solution of I2 (1.5 eq) in THF is added. The

reaction is quenched with saturated aqueous Na2S2O3 and extracted with ethyl acetate. The

product is purified by flash column chromatography.

Quantitative Data:

Amide Substrate Ester Substrate Reagents Yield (%)

| Diketopiperazine | Indole ester | KHMDS, I2 | 75 |

2. Conversion of (-)-Stephacidin A to (-)-Avrainvillamide[2]

Reaction: Reduction of the indole double bond followed by oxidation.

Protocol:

Reduction: To a solution of (-)-stephacidin A (1.0 eq) in acetic acid is added NaCNBH3 (10

eq) at room temperature. The reaction is stirred for 12 hours, then quenched with water

and extracted with ethyl acetate.

Oxidation: The crude dihydroindole from the previous step is dissolved in dioxane, and

catalytic SeO2 (0.2 eq) and 35% H2O2 (20 eq) are added. The mixture is stirred at room

temperature for 3 days. The product is purified by preparative thin-layer chromatography.

Quantitative Data:
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Starting Material Intermediate Final Product Overall Yield (%)

| (-)-Stephacidin A | 2,3-Dihydroindole | (-)-Avrainvillamide | 17 |

III. Dimerization of (-)-Avrainvillamide to (+)-Stephacidin
B
This final step is a biomimetic transformation that yields the natural product.

Reaction: [4+2] cycloaddition of two molecules of avrainvillamide.

Protocol: A solution of (-)-avrainvillamide in acetonitrile is treated with triethylamine (excess)

at 23 °C. The reaction progress is monitored by NMR. The solvent and excess triethylamine

are removed under reduced pressure to yield (+)-stephacidin B.[3][6]

Quantitative Data:

Substrate Product Reagents Conversion (%)

| (-)-Avrainvillamide | (+)-Stephacidin B | Et3N, CH3CN | >95 (by NMR) |

Spectroscopic Data for Key Intermediates
The following table summarizes key ¹H and ¹³C NMR data for selected intermediates from the

synthetic sequences. This data is crucial for the characterization and confirmation of the

desired products at each stage.
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Compound Synthesis
¹H NMR (δ,
ppm, solvent)

¹³C NMR (δ,
ppm, solvent)

Ref.

Tetracyclic core

(Myers)
Myers

7.27-7.10 (m,

4H), 5.89 (s, 1H),

4.05 (dd, J =

12.4, 4.0 Hz,

1H), 1.15 (s, 3H),

1.01 (s, 3H)

(CDCl₃)

170.1, 166.2,

137.9, 128.6,

128.2, 126.1,

60.5, 58.9, 45.2,

36.1, 22.1, 21.9

(CDCl₃)

[3]

(-)-Stephacidin A

(Baran)
Baran

8.11 (s, 1H), 7.21

(d, J = 8.0 Hz,

1H), 6.85 (t, J =

8.0 Hz, 1H), 6.79

(d, J = 8.0 Hz,

1H), 4.40 (dd, J

= 10.0, 5.0 Hz,

1H), 1.45 (s, 3H),

1.30 (s, 3H)

(CDCl₃)

169.8, 165.4,

150.2, 131.5,

125.4, 122.1,

118.9, 110.8,

62.3, 59.8, 48.7,

35.4, 25.3, 23.9

(CDCl₃)

[4]

(-)-

Avrainvillamide
Myers/Baran

7.35 (d, J = 8.0

Hz, 1H), 7.15 (t,

J = 8.0 Hz, 1H),

6.95 (d, J = 8.0

Hz, 1H), 6.80 (s,

1H), 4.50 (m,

1H), 1.50 (s, 3H),

1.35 (s, 3H)

(CD₃CN)

168.5, 164.2,

145.1, 135.2,

128.7, 121.9,

115.3, 110.1,

61.5, 60.3, 47.9,

36.1, 24.8, 23.5

(CD₃CN)

[2][3]

(+)-Stephacidin

B

Myers/Baran 10.64 (s, 1H),

7.43 (d, J = 7.7

Hz, 1H), 7.37 (d,

J = 8.0 Hz, 1H),

7.10 (ddd, J =

7.8, 7.7, 1.0 Hz,

1H), 6.97 (s, 1H),

169.2, 165.8,

148.9, 140.2,

130.1, 128.5,

121.4, 118.8,

111.5, 79.9,

61.0, 55.6, 54.0,

45.7, 35.8, 28.6,

[7]
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4.42 (m, 1H),

1.55 (s, 3H), 1.37

(s, 3H), 1.23 (s,

3H), 1.01 (s, 3H)

(d₆-DMSO,

90°C)

25.4, 24.1, 22.8

(d₆-DMSO,

90°C)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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